6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole
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Overview
Description
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be compared with other isoxazole derivatives, such as:
- 5-methylisoxazole
- 3,5-dimethylisoxazole
- 4,5-dihydroisoxazole
These compounds share the isoxazole core structure but differ in their substituents and ring modifications. The uniqueness of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
508229-69-4 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6-4-8-9-7(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
WEBGDHOHFPMFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1ON=C2 |
Origin of Product |
United States |
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